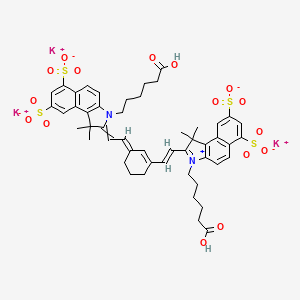
(S)-ESBA Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-ESBA Hydrochloride is a selective kynurenine aminotransferase 2 (KAT2) inhibitor.
Aplicaciones Científicas De Investigación
Proton Transfer Reaction Studies
- Study on Proton Transfer: The research by Guha et al. (2000) explored the proton transfer reactions of a new o-hydroxy Schiff base, which is closely related to (S)-ESBA Hydrochloride. This study focused on ground and excited state inter- and intramolecular proton transfer reactions, providing insights into the structural forms of these compounds in various solvents.
Epoxy Resin Research
- Epoxy Resin Modification: A study by Mashouf Roudsari et al. (2014) explored the kinetics of epoxy resin reactions, including those modified with substances like epoxidized soybean oil. Although not directly studying (S)-ESBA Hydrochloride, this research contributes to understanding the broader context of epoxy resin chemistry, which is relevant to the applications of (S)-ESBA Hydrochloride.
Analytical Chemistry Applications
- Electrospray Ionization Mass Spectrometry (ESI-MS): Innovative methods involving ESI-MS, as discussed by Jaison et al. (2013), are crucial in analytical chemistry. These techniques, while not directly related to (S)-ESBA Hydrochloride, are part of the analytical approaches that could be applied to study such compounds.
Drug Efficacy and Pharmacology
- Inhibitory Effect on Voltage-Gated Na+ Channels: The paper by Leslie et al. (2020) examined the inhibitory effects of Eslicarbazepine acetate and S-Licarbazepine on Nav1.5 channels. This study highlights the potential of compounds similar to (S)-ESBA Hydrochloride in influencing ion channel activity, which is vital in drug development and pharmacological research.
Spectroscopy and Photoelectron Studies
- Time-Resolved Photoelectron Spectroscopy: Research by Lochbrunner et al. (2001) explored time-resolved photoelectron spectroscopy in proton transfer systems. These techniques can provide critical insights into the excited state intramolecular proton transfer (ESIPT) processes, relevant to the study of compounds like (S)-ESBA Hydrochloride.
Propiedades
Nombre del producto |
(S)-ESBA Hydrochloride |
|---|---|
Fórmula molecular |
C12H16ClNO5S |
Peso molecular |
321.772 |
Nombre IUPAC |
(2S)-2-Amino-4-(4-ethylsulfonylphenyl)-4-oxobutanoic acid hydrochloride |
InChI |
InChI=1S/C12H15NO5S.ClH/c1-2-19(17,18)9-5-3-8(4-6-9)11(14)7-10(13)12(15)16;/h3-6,10H,2,7,13H2,1H3,(H,15,16);1H/t10-;/m0./s1 |
Clave InChI |
RONRCTCPDBQNEX-PPHPATTJSA-N |
SMILES |
O=C(O)[C@@H](N)CC(C1=CC=C(S(=O)(CC)=O)C=C1)=O.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(S)-ESBA Hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)

![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)
